Molecular Weight Reduction: 294.33 vs. 322.39 g/mol Relative to the Closest Pyrazole Analog
The target compound (CAS 1325305-13-2) has a molecular weight of 294.33 g/mol, which is 28.06 Da (8.7%) lower than the nearest commercially available comparator, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine (MW 322.39 g/mol) . This lower mass is attributable to the absence of the two methyl substituents present on the pyrazole ring of the comparator. In fragment-based and lead-like screening contexts, a MW below 300 is generally favoured for downstream optimisation, as it leaves a larger 'property window' for the addition of potency-enhancing substituents without exceeding the Rule-of-Five threshold of 500 Da [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 294.33 |
| Comparator Or Baseline | 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine: 322.39 |
| Quantified Difference | 28.06 (8.7% lower for target compound) |
| Conditions | Calculated from molecular formula; vendor-reported values (Fluorochem, AKSci) |
Why This Matters
For procurement decisions in lead-like or fragment-based screening libraries, the lower molecular weight of the imidazole analog provides greater scope for subsequent chemical elaboration while remaining within drug-like physicochemical space.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule-of-Five framework). View Source
